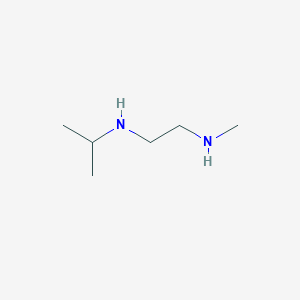

N-Methyl-N'-isopropyl ethylenediamine

Description

Contextualization within Substituted Ethylenediamine (B42938) Ligand Systems

N-Methyl-N'-isopropyl ethylenediamine is an example of an unsymmetrically N,N'-disubstituted ethylenediamine. This asymmetry can be particularly advantageous in the design of chiral catalysts for asymmetric synthesis, where the distinct steric environments created by the methyl and isopropyl groups can influence the stereochemical outcome of a reaction. The presence of both a small (methyl) and a bulkier (isopropyl) group allows for fine-tuning of the ligand's coordination sphere.

Significance in Contemporary Organic Synthesis and Materials Science Research

While specific, in-depth research articles detailing the extensive applications of this compound are not widely available in mainstream literature, its structural motifs are relevant to contemporary research trends. Its role can be extrapolated from the broader applications of similar substituted ethylenediamine ligands.

In organic synthesis , diamine ligands are crucial components of catalysts for a variety of transformations. For instance, complexes of transition metals with chiral diamines are widely used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of new ligands with tailored steric and electronic properties is a continuous effort to improve the efficiency and selectivity of these catalytic processes. The asymmetry of this compound makes it a candidate for the development of new chiral catalysts.

In the realm of materials science , substituted ethylenediamines are utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The structure of the organic ligand plays a critical role in determining the topology and properties of the resulting framework. While specific examples involving this compound in materials science are not readily found, the principles of its coordination chemistry suggest its potential utility in creating novel materials with specific structural and functional properties. For example, related N,N'-dialkyl-substituted ethylenediamines are known to form stable bidentate ligands in coordination chemistry and catalysis.

| Field | Potential Application | Rationale |

|---|---|---|

| Asymmetric Catalysis | Chiral ligand for stereoselective synthesis | Unsymmetrical substitution can create a chiral environment around a metal center. |

| Coordination Chemistry | Formation of novel metal complexes | Acts as a bidentate ligand with tunable steric and electronic properties. |

| Materials Science | Building block for coordination polymers and MOFs | The diamine structure can link metal centers to form extended networks. |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUILYJKCCEQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of N Methyl N Isopropyl Ethylenediamine

Direct Synthetic Routes to N-Methyl-N'-isopropyl Ethylenediamine (B42938)

The synthesis of N-Methyl-N'-isopropyl ethylenediamine is not typically achieved in a single step due to the difficulty in controlling the selective alkylation of the two nitrogen atoms. Therefore, multi-step approaches are generally employed.

Multi-Step N-Alkylation of Ethylenediamine Precursors

A common and logical approach to synthesizing this compound involves a sequential alkylation of ethylenediamine. This can be conceptualized in two primary pathways:

Pathway A: Isopropylation followed by Methylation: This route begins with the monosubstitution of ethylenediamine with an isopropyl group to form N-isopropylethylenediamine. This intermediate can be synthesized by reacting ethylenediamine with acetone (B3395972) in the presence of a reducing agent (reductive amination) or with an isopropyl halide. A patent for the synthesis of related compounds suggests that reacting ethylenediamine with acetone under continuous flow conditions with hydrogen and a hydrogenation catalyst can yield N-isopropylethylenediamine. google.com The subsequent step involves the selective methylation of the primary amine in N-isopropylethylenediamine.

Pathway B: Methylation followed by Isopropylation: Alternatively, ethylenediamine can first be monomethylated to yield N-methylethylenediamine. This intermediate would then be reacted with an isopropylating agent, such as acetone via reductive amination or 2-bromopropane, to introduce the isopropyl group.

A significant challenge in these multi-step syntheses is preventing overalkylation, which leads to the formation of symmetrically substituted (N,N'-dimethyl or N,N'-diisopropyl) and tetrasubstituted products. To achieve selectivity, protecting group strategies or careful control of reaction conditions (e.g., stoichiometry, temperature, and reaction time) are crucial. For instance, one of the amino groups of ethylenediamine can be protected (e.g., with a Boc group), followed by alkylation of the unprotected amine, deprotection, and subsequent alkylation of the second amine. nih.gov

| Step | Reactants | Reagents/Catalyst | Product | Typical Yield (%) |

| Pathway A | ||||

| 1 | Ethylenediamine, Acetone | H₂, Hydrogenation Catalyst | N-isopropylethylenediamine | ~20% selectivity |

| 2 | N-isopropylethylenediamine, Methylating agent (e.g., Methyl iodide) | Base | This compound | Not specified |

| Pathway B | ||||

| 1 | Ethylenediamine, Methylating agent (e.g., Methyl iodide) | Base | N-methylethylenediamine | Variable |

| 2 | N-methylethylenediamine, Isopropylating agent (e.g., Acetone) | Reducing agent | This compound | Not specified |

Application of Phase Transfer Catalysis (PTC) in Amine Synthesis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). In the context of amine synthesis, PTC, often employing quaternary ammonium (B1175870) salts or crown ethers, can enhance the rate and selectivity of N-alkylation reactions under mild conditions. nih.gov

For the synthesis of this compound, PTC could be particularly beneficial in the alkylation steps. For example, in the reaction of N-isopropylethylenediamine with methyl iodide, a phase transfer catalyst could transport the amine from an aqueous or solid phase into an organic phase containing the alkylating agent, thereby accelerating the reaction and potentially improving the yield by minimizing side reactions. While specific literature on the application of PTC for this exact compound is scarce, the principles of asymmetric phase-transfer catalysis are well-established for the synthesis of chiral α-amino acids and other complex amines, suggesting its potential utility in this context. uni-giessen.deresearchgate.netscilit.com The choice of catalyst, solvent system, and reaction conditions would be critical for optimizing the synthesis.

Influence of Ultrasonic Irradiation on Reaction Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. ekb.eg The phenomenon responsible for this is acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid medium. organic-chemistry.org This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and increased mass transfer.

In the synthesis of amines, ultrasonic irradiation has been shown to be a green and efficient method. rsc.orgnih.gov It can lead to shorter reaction times, milder conditions, and improved yields compared to conventional methods. nih.gov For the preparation of this compound, applying ultrasound during the N-alkylation steps could offer several advantages:

Increased Reaction Rate: The high energy from cavitation can accelerate the rate of nucleophilic substitution.

Improved Yield and Selectivity: By promoting the desired reaction pathway, ultrasound may help to reduce the formation of unwanted byproducts. nih.gov

Energy Efficiency: Reactions can often be carried out at lower bulk temperatures, saving energy.

| Parameter | Conventional Method | Ultrasonic Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature | Often elevated | Often room temperature |

| Yield | Variable | Generally higher |

| Energy Input | Bulk heating | Localized cavitation |

General Principles in the Preparation of Asymmetrically Substituted Ethylenediamines

The synthesis of asymmetrically substituted ethylenediamines like this compound is governed by several key principles:

Control of Stoichiometry: Careful control over the molar ratios of the ethylenediamine precursor and the alkylating agents is essential to favor mono-alkylation and prevent the formation of di- and poly-substituted products.

Use of Protecting Groups: To achieve high selectivity, one of the amino groups can be temporarily blocked with a protecting group (e.g., tert-butoxycarbonyl, Boc). This allows for the selective alkylation of the other amino group. Subsequent deprotection reveals the second amino group, which can then be alkylated with a different substituent. nih.gov

Stepwise Alkylation: Asymmetrical substitution is inherently a multi-step process. The sequential introduction of different alkyl groups allows for the precise construction of the target molecule.

Choice of Alkylating Agent and Leaving Group: The reactivity of the alkylating agent (e.g., alkyl halide) and the nature of the leaving group influence the reaction conditions required. More reactive agents may require milder conditions but can also lead to more side products.

Reductive Amination: An alternative to alkyl halides is the use of aldehydes or ketones in the presence of a reducing agent. This method is often cleaner and avoids the generation of acidic byproducts. For instance, isopropylation can be achieved using acetone and a reducing agent. google.com

Formation of Functionalized this compound Derivatives

Once synthesized, this compound can serve as a scaffold for the creation of a wide array of functionalized derivatives. The presence of two secondary amine groups allows for a variety of chemical transformations.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Further Alkylation: Introduction of additional substituents on the nitrogen atoms, potentially leading to quaternary ammonium salts.

Reaction with Carbonyls: Condensation with aldehydes or ketones to form Schiff bases or, under reductive conditions, more complex amines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds. asianpubs.org

Coordination to Metal Centers: The diamine can act as a bidentate ligand, coordinating to various metal ions to form metal-organic frameworks or coordination complexes. wikipedia.org

These derivatization strategies enable the tuning of the molecule's physical and chemical properties for specific applications, such as in catalysis, materials science, or as intermediates in the synthesis of pharmaceuticals.

Coordination Chemistry of N Methyl N Isopropyl Ethylenediamine and Its Metal Complexes

Ligand Design Principles and Chelate Ring Formation

The design of chelating ligands like N-Methyl-N'-isopropyl ethylenediamine (B42938) is crucial for controlling the structure and reactivity of metal complexes. The introduction of substituents on the nitrogen donor atoms of the ethylenediamine backbone significantly influences the ligand's coordination properties.

Ethylenediamine and its derivatives are classic examples of bidentate ligands, meaning they coordinate to a central metal ion through two donor atoms simultaneously. nih.gov In the case of N-Methyl-N'-isopropyl ethylenediamine, the two donor atoms are the nitrogen atoms of the ethylenediamine backbone. Upon coordination, a stable five-membered chelate ring is formed, consisting of the metal ion, the two nitrogen atoms, and the two carbon atoms of the ethylenediamine bridge. This chelation results in a significant increase in the stability of the metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect. nih.gov

The general coordination mode is depicted as follows: M + H₃C-NH-CH₂-CH₂-NH-CH(CH₃)₂ ⇌ [M(H₃C-NH-CH₂-CH₂-NH-CH(CH₃)₂)]ⁿ⁺

The formation of this five-membered ring is entropically favored and is a key principle in the design of stable metal complexes.

The presence of different alkyl groups, a methyl group on one nitrogen and an isopropyl group on the other, introduces several stereochemical considerations.

Chirality: The nitrogen atoms in this compound become chiral centers upon coordination to a metal ion, as they adopt a tetrahedral geometry with the four different substituents being the metal ion, the two carbon atoms of the ethylenediamine backbone, and the respective alkyl group (methyl or isopropyl). This can lead to the formation of different stereoisomers of the metal complex.

Conformation of the Chelate Ring: The five-membered chelate ring is not planar and adopts a puckered conformation, which can be described as either λ (lambda) or δ (delta). The preferred conformation is influenced by the steric interactions between the N-alkyl substituents. The bulkier isopropyl group will likely dictate the preferred conformation to minimize steric hindrance.

Isomerism in Octahedral Complexes: In an octahedral complex with three such ligands, for example, [M(this compound)₃]ⁿ⁺, a variety of geometric and optical isomers can be formed, including facial (fac) and meridional (mer) isomers, as well as diastereomers due to the combination of the metal center's chirality (Δ or Λ) and the chirality of the coordinated nitrogen atoms.

Complexation with Transition Metals

The complexation of this compound with transition metals is expected to be robust, leading to the formation of stable complexes with a range of coordination geometries.

The formation of metal complexes with this compound in solution would be a stepwise process. The stability of these complexes can be quantified by their formation constants (log K). While specific data for this ligand is not available, we can anticipate trends based on related systems. The stability of the complexes will depend on the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the steric and electronic properties of the ligand.

The increasing alkyl substitution on the nitrogen atoms generally increases the basicity of the amine, which can lead to stronger M-N bonds. However, significant steric hindrance from the bulky isopropyl group might counteract this effect, potentially leading to lower stability constants compared to less substituted ethylenediamines for certain metal ions.

Table 1: Representative Stability Constants (log K₁) for Metal Complexes with Substituted Ethylenediamines (Note: This table presents typical values for related ligands to illustrate expected trends, not experimental data for this compound.)

| Metal Ion | N-methylethylenediamine | N,N'-dimethylethylenediamine | Expected Trend for this compound |

| Cu(II) | 10.7 | 10.0 | Slightly lower than N-methylethylenediamine due to steric hindrance |

| Ni(II) | 7.6 | 6.9 | Slightly lower than N-methylethylenediamine due to steric hindrance |

| Co(II) | 6.0 | 5.3 | Slightly lower than N-methylethylenediamine due to steric hindrance |

| Zn(II) | 5.8 | 5.1 | Slightly lower than N-methylethylenediamine due to steric hindrance |

The coordination geometry of metal complexes with this compound will be influenced by the electronic configuration of the metal ion and the steric demands of the ligand.

Coordination Geometries: For first-row transition metals, common coordination geometries would include square planar for d⁸ ions like Ni(II) and Cu(II) in a 1:2 metal-to-ligand ratio, tetrahedral for d¹⁰ ions like Zn(II), and octahedral for d³ and d⁶ ions like Cr(III) and Co(III) in a 1:3 metal-to-ligand ratio. researchgate.netdoubtnut.com The steric bulk of the isopropyl group may favor lower coordination numbers or distorted geometries.

Electronic Structures: The electronic structure of these complexes can be probed using techniques like UV-Vis spectroscopy. The d-d transitions observed in the spectra provide information about the ligand field splitting energy, which is a measure of the interaction strength between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the M-N bond. Magnetic susceptibility measurements would reveal the spin state of the metal ion in the complex.

Table 2: Anticipated Spectroscopic and Magnetic Properties for a Hypothetical [Ni(this compound)₂]²⁺ Complex (Note: This table is illustrative and based on typical values for similar Ni(II) diamine complexes.)

| Property | Expected Observation | Interpretation |

| UV-Vis Spectroscopy | ||

| λ_max (d-d transition) | ~550 nm | Corresponds to the ¹A₁g → ¹B₁g transition in a square planar geometry. |

| Molar Absorptivity (ε) | 50-100 M⁻¹cm⁻¹ | Typical for spin-allowed d-d transitions. |

| Magnetic Susceptibility | ||

| Magnetic Moment (μ_eff) | 0 B.M. | Diamagnetic, consistent with a square planar d⁸ Ni(II) complex. |

Integration into Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

While there is no specific literature on the use of this compound in supramolecular chemistry or MOFs, its structural features suggest potential applications in these areas.

Supramolecular Architectures: The chirality and specific steric profile of metal complexes derived from this ligand could be exploited to direct the self-assembly of larger, ordered supramolecular structures. nih.govnih.gov The non-covalent interactions between these chiral building blocks could lead to the formation of helicates, cages, or other complex architectures. acs.org

Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal nodes and organic linkers. wikipedia.org While this compound itself is a chelating ligand and not a typical linker for extending a framework, it could be incorporated in several ways:

As a functional group on a larger linker molecule to introduce specific binding sites within the pores of a MOF.

As a capping ligand to control the dimensionality or terminate the growth of a framework.

In the formation of the metal cluster node itself, where the diamine chelates the metal ions that are then bridged by other organic linkers.

The asymmetric nature of the ligand could be used to introduce chirality into the MOF structure, which is of interest for applications in enantioselective separations and catalysis.

Ligand-Directed Self-Assembly in MOF Synthesis

An extensive review of scientific literature reveals a significant gap in documented research specifically detailing the application of this compound as a primary ligand in the ligand-directed self-assembly of Metal-Organic Frameworks (MOFs). While the foundational principles of MOF synthesis through the self-assembly of metal ions and organic linkers are well-established, the role of this particular diamine in forming such crystalline structures is not described in the available research.

Ligand-directed self-assembly is a powerful strategy in supramolecular chemistry and materials science for the construction of complex, well-ordered structures from molecular components. In the context of MOFs, the geometry, coordination preferences, and functional groups of the organic ligands are critical in dictating the topology, porosity, and ultimate properties of the resulting framework. The selection of the ligand is therefore a key step in the rational design of MOFs with desired characteristics.

Despite the versatility of ethylenediamine and its derivatives in coordination chemistry, forming stable complexes with a variety of metal ions, the specific steric and electronic profile of this compound may influence its ability to form the extended, periodic networks characteristic of MOFs. The asymmetrical nature of this ligand, with a methyl group on one nitrogen atom and an isopropyl group on the other, could introduce a degree of structural complexity that may not be conducive to the formation of highly crystalline, porous frameworks.

Further research would be necessary to explore the potential of this compound in MOF synthesis. Such studies would need to investigate its coordination behavior with various metal precursors under different solvothermal or hydrothermal conditions. Characterization of any resulting crystalline products would be essential to determine if it can indeed act as a charge-balancing, structure-directing, or framework-incorporated ligand in the formation of new MOF architectures. Without such dedicated research, a detailed analysis of its role in ligand-directed self-assembly for MOF synthesis cannot be provided.

Catalytic Applications of N Methyl N Isopropyl Ethylenediamine Based Systems

Homogeneous Catalysis Mediated by Metal Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Metal complexes are often used as catalysts, where a central metal atom is coordinated to one or more ligands. N-Methyl-N'-isopropyl ethylenediamine (B42938), as a bidentate nitrogen-donor ligand, has the potential to form stable complexes with various transition metals such as rhodium, ruthenium, palladium, and iridium. The electronic and steric properties of the ligand, influenced by the methyl and isopropyl substituents, would play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex.

Enantioselective Catalysis and Asymmetric Induction

Enantioselective catalysis is a key area of research focused on the synthesis of chiral molecules, which is of great importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential for inducing asymmetry in these reactions.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. While there is no specific literature detailing N-Methyl-N'-isopropyl ethylenediamine as a widely used chiral auxiliary, its structure suggests potential applications. As a chiral diamine, it could be reacted with a prochiral substrate to form a new compound where the stereocenter of the diamine ligand directs subsequent reactions. After the desired stereochemical outcome is achieved, the auxiliary can be removed and potentially recycled. For a diamine like this compound, the chirality would arise from the arrangement of the methyl and isopropyl groups on the nitrogen atoms, which could create a chiral pocket around the metal center in a catalyst.

In metal-catalyzed asymmetric reactions, stereocontrol is achieved through the transfer of chirality from the ligand to the substrate. For a hypothetical metal complex containing this compound, the mechanism of stereocontrol would likely involve the following principles:

Steric Hindrance: The different sizes of the methyl and isopropyl groups would create a sterically biased environment around the metal's active site. This would favor the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer.

Electronic Effects: The nitrogen atoms of the diamine donate electron density to the metal center, influencing its reactivity. The specific electronic nature of the this compound ligand would modulate the electronic properties of the metal catalyst.

Conformational Rigidity: The chelation of the bidentate ligand to the metal center creates a more rigid and predictable catalyst structure. The five-membered ring formed by the ethylenediamine backbone and the metal is a common and stable motif that helps in transmitting the chiral information effectively.

Specific Organic Transformations

Metal complexes of chiral diamines are known to catalyze a variety of important organic reactions. The following subsections discuss potential applications for this compound-based systems, although specific examples are not available in the literature.

Asymmetric Hydrogenation: This is a reaction where hydrogen is added across a double bond (e.g., C=C or C=O) to create a new stereocenter. Rhodium and ruthenium complexes with chiral phosphine (B1218219) or diamine ligands are commonly used for this purpose. A complex of this compound could potentially catalyze the enantioselective hydrogenation of prochiral olefins or ketones. The selectivity would be determined by how the chiral ligand environment dictates the coordination of the substrate and the subsequent hydride transfer.

Hydroformylation: This process, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Rhodium-based catalysts are predominant in this field. The use of a chiral ligand like this compound could, in principle, lead to enantioselective hydroformylation, producing chiral aldehydes. The regioselectivity (linear vs. branched aldehyde) and enantioselectivity would be highly dependent on the ligand's structure.

No specific data for this compound in these reactions could be found to generate a data table.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for C-C bond formation. While phosphine ligands are more common in this context, nitrogen-based ligands can also be employed. A palladium complex of this compound could potentially be used in asymmetric cross-coupling reactions, where the chiral ligand would influence the stereochemical outcome of the reductive elimination step.

Oxidation Processes: Metal-catalyzed oxidation reactions are crucial for the synthesis of a wide range of functional groups. For instance, asymmetric epoxidation of alkenes or oxidation of sulfides to chiral sulfoxides can be achieved with chiral catalysts. A metal complex incorporating this compound could potentially serve as a catalyst for such transformations, with the ligand environment controlling the enantioselectivity of the oxygen transfer.

No specific research findings or data tables for this compound in cross-coupling or oxidation reactions are available.

The performed searches focused on identifying studies that specifically utilized "this compound" as a ligand in metal-catalyzed polymerization. This included targeted queries for its use in the ring-opening polymerization of lactide and other cyclic esters, as well as broader searches on asymmetrically substituted ethylenediamine ligands in catalysis. However, the search results did not yield any publications containing the required experimental data, mechanistic discussions, or kinetic analysis for this particular compound.

General literature on ring-opening polymerization highlights the use of various nitrogen-donor ligands, including numerous diamine derivatives, to support catalytically active metal centers. These studies often explore how the electronic and steric properties of the ligands influence the polymerization process. For instance, research on different N,N'-disubstituted ethylenediamine complexes has shown that modifications to the ligand framework can significantly impact catalytic activity and polymer properties. However, none of the available literature specifically addresses the catalytic behavior of systems based on the this compound ligand.

Therefore, without any dedicated research on the catalytic applications of this compound in polymerization, the creation of a scientifically accurate and data-supported article according to the provided outline is not feasible.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of N-Methyl-N'-isopropyl ethylenediamine (B42938). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

Structural Elucidation via ¹H and ¹³C NMR Analysis

Both ¹H (proton) and ¹³C NMR spectroscopy are critical for the structural confirmation of N-Methyl-N'-isopropyl ethylenediamine. The asymmetry of the molecule results in a unique set of signals for each chemically distinct proton and carbon atom.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns (multiplicity), governed by the n+1 rule, reveal the number of adjacent protons. The chemical shifts are influenced by the electronic environment of the protons.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| (CH₃)₂CH- | ~1.0-1.2 | Doublet |

| -NH- (isopropyl & methyl) | Broad, variable | Singlet (broad) |

| CH₃-NH- | ~2.3-2.5 | Singlet |

| -NH-CH₂-CH₂-NH- | ~2.6-2.8 | Multiplets |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Given the molecule's asymmetry, six distinct signals are anticipated, corresponding to the six carbon atoms in unique chemical environments.

Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| (CH₃)₂CH- | ~22-25 |

| CH₃-NH- | ~35-38 |

| -NH-CH₂-CH₂-NH- | ~48-52 |

| -NH-CH₂-CH₂-NH- | ~50-54 |

Note: Chemical shifts are estimations and can vary based on solvent.

Dynamic NMR Studies of Conformational Exchange

This compound is a flexible molecule that can undergo several dynamic processes, such as conformational exchange, which can be studied using dynamic NMR (DNMR) spectroscopy. These processes include:

Nitrogen Inversion: The lone pair of electrons on the nitrogen atoms allows for rapid inversion of their pyramidal geometry.

Rotation around C-N and C-C bonds: The single bonds in the ethylenediamine backbone and the substituent groups allow for rotation, leading to different conformers.

At room temperature, these exchange processes are typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it is possible to slow these processes down. This would lead to the decoalescence of the averaged signals into multiple distinct signals representing the different conformations. The study of these temperature-dependent changes in the NMR spectra allows for the determination of the energy barriers associated with these conformational exchanges.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification and Metal-Ligand Interactions

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. As a secondary amine, it exhibits distinct N-H stretching and bending vibrations.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300-3500 | Medium, Broad |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| N-H | Bend | 1550-1650 | Medium |

| C-H | Bend | 1350-1470 | Medium |

When this compound acts as a bidentate ligand to coordinate with a metal ion, changes in its IR spectrum can be observed. The coordination to a metal center typically causes shifts in the vibrational frequencies of the N-H and C-N bonds due to the alteration of bond strengths and electron density. The N-H stretching band may shift to a lower frequency, and changes in the C-N stretching region can provide evidence of the metal-ligand bond formation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Molecular Confirmation and Purity Assessment via High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound. The experimentally measured exact mass can be compared to the theoretically calculated mass to confirm the compound's identity.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Bond Distances, Angles, and Overall Molecular Geometry

A comprehensive search of crystallographic databases and the scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound in its free base form or as a simple salt. Consequently, precise, experimentally determined data on its bond distances, bond angles, and solid-state conformation are not available to be presented.

For analogous ethylenediamine derivatives, the conformation of the N-C-C-N backbone is a key structural feature, typically adopting a gauche conformation in the solid state to minimize steric strain. It would be expected that this compound would exhibit a similar conformation. However, without experimental data, specific values for the C-C, C-N, and N-H bond lengths, as well as the various bond angles and torsional angles, remain undetermined for this specific molecule.

Below is a hypothetical interactive data table illustrating the type of information that would be obtained from an X-ray crystallography study. The values presented are placeholders and are not actual experimental data for this compound.

Hypothetical Bond Distances for this compound

| Atom 1 | Atom 2 | Bond Type | Hypothetical Distance (Å) |

|---|---|---|---|

| C1 | C2 | C-C | 1.54 |

| N1 | C1 | N-C | 1.47 |

| N2 | C2 | N-C | 1.47 |

| N1 | C(methyl) | N-C | 1.45 |

Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Hypothetical Angle (°) |

|---|---|---|---|

| N1 | C1 | C2 | 110 |

| C1 | C2 | N2 | 110 |

| C1 | N1 | C(methyl) | 112 |

Advanced Spectroscopic Techniques

Advanced spectroscopic methods provide deeper insights into the electronic and local atomic structure of molecules.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Structural Insights

Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local geometric structure of a specific absorbing atom in a sample. It is particularly valuable for studying the coordination environment of metal ions in complexes and for analyzing non-crystalline materials.

A diligent search of the scientific literature found no published EXAFS studies specifically involving this compound, either as a free ligand or within a metal complex. Such a study would typically involve measuring the X-ray absorption spectrum at the absorption edge of a core electron of one of the constituent atoms (e.g., nitrogen) or, more commonly, a metal center to which the diamine is coordinated. The resulting EXAFS spectrum would provide information about the number, type, and distances of neighboring atoms to the absorbing atom.

In the absence of experimental data, a detailed analysis of the local structural insights for this compound using EXAFS cannot be provided.

Computational Chemistry Approaches for N Methyl N Isopropyl Ethylenediamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for studying the properties of organic ligands and their metal complexes.

DFT calculations can provide a detailed understanding of the electronic structure of N-Methyl-N'-isopropyl ethylenediamine (B42938). Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Analyses of the molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-deficient regions of the molecule. For N-Methyl-N'-isopropyl ethylenediamine, the nitrogen atoms are expected to be the most electron-rich sites, making them susceptible to electrophilic attack and coordination with metal ions. Natural Bond Orbital (NBO) analysis can further quantify charge distributions and describe the delocalization of electron density within the molecule. scirp.orgnih.gov

Illustrative Data Table: Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.

Due to the presence of several single bonds, this compound can exist in various conformations. DFT calculations are instrumental in performing a thorough conformational analysis to identify the most stable geometries (energy minima) of the molecule. researchgate.netacs.orgacs.org By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out.

The results of such an analysis would likely show that gauche conformations around the central C-C bond are among the most stable, similar to what is observed for ethylenediamine itself. The relative energies of different conformers can provide insights into the flexibility of the ligand and the populations of each conformer at a given temperature.

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Anti | 180° | 1.20 |

| Gauche 2 | ~-60° | 0.00 |

| Eclipsed | 0° | 5.50 |

Note: The values in this table are for illustrative purposes and represent a simplified conformational landscape.

This compound can act as a ligand in various catalytic reactions. nih.govrsc.org DFT is a powerful tool for elucidating the mechanisms of these reactions by mapping out the entire reaction pathway, including reactants, transition states, intermediates, and products. rsc.orgacs.orgrsc.orgdntb.gov.ua By calculating the energies of these species, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in a metal-catalyzed reaction, DFT could be used to model the coordination of the diamine ligand to the metal center, the subsequent steps of substrate activation, and the final product formation. This would reveal the precise role of the ligand in stabilizing the catalyst and influencing the reaction's efficiency and selectivity.

DFT calculations can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. bohrium.com Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. scirp.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. rsc.orgrsc.orgresearchgate.netchemrxiv.org

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹³C NMR Chemical Shift (CH₂) | 45 ppm | 44.8 ppm |

| UV-Vis λmax | 210 nm | 208 nm |

Note: The values in this table are illustrative and highlight the potential for DFT in spectroscopic analysis.

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. duke.edunih.govacs.orgnih.gov For a flexible ligand like this compound, MD simulations can provide valuable insights into its conformational flexibility in different environments.

By simulating the motion of the molecule in the presence of explicit solvent molecules (e.g., water), the influence of the solvent on the ligand's conformation and dynamics can be studied. duke.edunih.gov This is crucial for understanding how the ligand behaves in solution, which is the medium for many chemical reactions. MD simulations can also be used to explore the process of ligand binding to a receptor or metal ion, providing a dynamic picture of the recognition process. jscimedcentral.com

Quantum Mechanical Calculations for N-Substituted Systems

The study of this compound falls within the broader field of quantum mechanical calculations on N-substituted systems. rsc.orgdtic.milresearchgate.netresearchgate.netmdpi.com These calculations provide fundamental insights into how the substitution of hydrogen atoms on the nitrogen atoms of a parent molecule (like ethylenediamine) with alkyl groups (methyl and isopropyl) affects its properties.

Quantum mechanical methods can be used to systematically study a series of N-substituted amines to understand trends in their electronic properties, basicity, and reactivity. For example, such calculations can quantify the electron-donating effects of the methyl and isopropyl groups, which influence the nucleophilicity of the nitrogen atoms. These theoretical studies contribute to a deeper understanding of structure-property relationships in this class of compounds.

Other Research Applications of N Methyl N Isopropyl Ethylenediamine

Applications in Advanced Materials Science

The field of advanced materials science often utilizes organic molecules as ligands, linkers, or functionalizing agents to create materials with tailored properties. Substituted ethylenediamines, due to their ability to chelate metal ions and participate in hydrogen bonding, are valuable in the synthesis and modification of materials like metal-organic frameworks (MOFs) and coordination polymers.

Functionalized ethylenediamines have been employed to modify the properties of MOFs. For instance, grafting ethylenediamine (B42938) onto the metal coordination sites of MOFs has been shown to enhance their stability and gas sorption capabilities. royalsocietypublishing.orgplu.mxrsc.org This post-synthetic modification can introduce amine groups that act as strong adsorption sites for molecules like carbon dioxide (CO₂). acs.org The introduction of ethylenediamine into a manganese-based MOF, for example, resulted in a noticeable increase in CO₂ adsorption despite a slight reduction in the material's surface area. royalsocietypublishing.org

The N-methyl and N'-isopropyl groups on N-Methyl-N'-isopropyl ethylenediamine could offer steric and electronic effects that influence the structure and properties of resulting materials. These alkyl substituents could modulate the porosity of MOFs or the catalytic activity of coordination polymers. While direct studies on this compound are lacking, the principles established with other functionalized ethylenediamines provide a strong basis for its potential in creating novel materials.

Table 1: Effect of Ethylenediamine Functionalization on Metal-Organic Frameworks

| MOF System | Functionalization | Effect on Surface Area | Effect on CO₂ Uptake | Reference |

| Mn-DOBDC | Ethylenediamine (EDA) loading | Langmuir: 1583 to 1415 m²/gBET: 1256 to 1203 m²/g | Noticeably increased | royalsocietypublishing.org |

| HKUST-1 | Ethylenediamine (ED) functionalization | Reduced | Increased binding energy and CO₂/N₂ selectivity | acs.org |

| Mg₂(dobpdc) | Ethylenediamine (en) appended | Reduction in BET surface area | Capacity of capturing 2.83 mmol g⁻¹ CO₂ at 25 °C and 0.39 mbar | rsc.org |

Use as a Biochemical Reagent in Proteomics Research

In proteomics, the study of proteins, chemical reagents are essential for tasks such as protein cross-linking to investigate protein-protein interactions and three-dimensional structures. nih.govnih.gov Diamines are a class of compounds that can be utilized as building blocks for creating bifunctional cross-linking agents. These reagents contain two reactive ends that can form covalent bonds with specific functional groups on amino acid residues, such as primary amines (e.g., on lysine) or carboxyl groups (e.g., on aspartic acid and glutamic acid). acs.orgresearchgate.net

While this compound itself is not a cross-linker, it could be chemically modified to create one. The presence of both a secondary and a primary amine group provides handles for the attachment of reactive moieties. The length of the ethylenediamine backbone would define the spatial distance constrained by the cross-link. Mass spectrometry is a key technique used to identify the specific cross-linked amino acid residues in a protein or protein complex. nih.govacs.org

The study of protein modifications is a significant area of proteomics. nih.govnih.gov While there is no direct evidence of this compound being used as a biochemical reagent in proteomics, its structural similarity to other diamines used in the synthesis of cross-linking agents suggests its potential as a precursor for such tools. scbt.com

Table 2: Examples of Amine-Reactive Cross-linking Chemistries in Proteomics

| Reactive Group | Target Functional Group | Resulting Bond |

| N-Hydroxysuccinimide (NHS) ester | Primary amine (-NH₂) | Amide bond |

| Imidoester | Primary amine (-NH₂) | Amidine bond |

| Isothiocyanate | Primary amine (-NH₂) | Thiourea bond |

Integration in Advanced Analytical Platforms (e.g., Electrochemiluminescence Systems)

Electrochemiluminescence (ECL) is a highly sensitive analytical technique used in various applications, including immunoassays and DNA probe assays. acs.org The ECL process often involves a luminophore, such as tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), and a co-reactant. Aliphatic amines, particularly tertiary amines, are widely used as co-reactants in aqueous media. rsc.orgnih.gov

The mechanism involves the electrochemical oxidation of both the [Ru(bpy)₃]²⁺ and the amine co-reactant at an electrode surface. The oxidized amine undergoes further reactions to produce a highly reducing radical species, which then reacts with the oxidized [Ru(bpy)₃]³⁺ to generate the excited state, [Ru(bpy)₃]²⁺*, that emits light upon relaxation. researchgate.net

This compound contains both a secondary and a tertiary amine group. Tertiary amines are generally more effective co-reactants than primary or secondary amines. researchgate.net Therefore, the N-methyl group of this compound could potentially participate in the ECL reaction. Studies have shown that the structure of the aliphatic amine, including the presence of other functional groups, can influence the ECL efficiency. nih.gov For instance, N-butyldiethanolamine has been reported to be a highly effective co-reactant. nih.gov While no studies have specifically reported the use of this compound as an ECL co-reactant, its structural features as an aliphatic amine suggest it could function in this capacity, potentially influencing the ECL signal intensity and kinetics.

Table 3: Comparison of Aliphatic Amine Co-reactants in Electrochemiluminescence

| Co-reactant | Amine Type | Relative ECL Efficiency |

| Tripropylamine (TPA) | Tertiary | High |

| 2-(Dibutylamino)ethanol (DBAE) | Tertiary | High |

| N-Butyldiethanolamine (NBEA) | Tertiary | Very High |

| Ethylenediamine | Primary | Lower |

Future Research Directions and Emerging Applications

Design and Synthesis of Novel N-Methyl-N'-isopropyl ethylenediamine (B42938) Derivatives with Enhanced Properties

The synthesis of asymmetrically substituted ethylenediamines like N-Methyl-N'-isopropyl ethylenediamine presents unique challenges and opportunities. Future research will likely focus on developing more efficient and selective synthetic routes to this and related derivatives.

One promising approach involves the stepwise alkylation of ethylenediamine. This method, while classic, can be refined to improve yields and minimize the formation of symmetrically substituted byproducts. For instance, the use of protecting groups can allow for the sequential introduction of the methyl and isopropyl groups with high regioselectivity. Another avenue is the development of novel catalytic methods for the direct N-alkylation of ethylenediamine and its derivatives, potentially offering more atom-economical and environmentally benign synthetic pathways. acs.org

Furthermore, the core this compound scaffold can be further functionalized to introduce additional properties. For example, chiral centers can be incorporated into the ethylenediamine backbone or the alkyl substituents to create chiral ligands for asymmetric catalysis. The synthesis of such derivatives could be achieved through the use of chiral starting materials or via asymmetric synthesis methodologies. The table below outlines potential synthetic strategies for novel derivatives.

| Derivative Type | Potential Synthetic Strategy | Desired Enhanced Property |

| Chiral Backbone | Starting from chiral 1,2-diamines | Enantioselectivity in catalysis |

| Functionalized Substituents | Using alkylating agents with pendant functional groups (e.g., hydroxyl, carboxyl) | Improved solubility, catalyst anchoring |

| Macrocyclic Derivatives | Reaction with bifunctional linkers | Enhanced stability of metal complexes |

The systematic exploration of these synthetic avenues will undoubtedly lead to a new generation of this compound derivatives with tailored properties for specific applications.

Exploration of New Catalytic Pathways and Substrate Scope

The steric and electronic asymmetry of this compound makes it a compelling ligand for transition metal catalysts. The differing sizes of the methyl and isopropyl groups can create a unique coordination environment around a metal center, potentially leading to high activity and selectivity in a variety of catalytic transformations.

Future research in this area will likely focus on the synthesis and catalytic evaluation of a wide range of metal complexes incorporating this compound and its derivatives. The influence of the N-alkyl substituents on the structure and properties of copper(II) complexes, for example, has been shown to affect the topology and magnetic properties of the resulting coordination polymers. mdpi.comresearchgate.net Similar effects can be anticipated for other transition metals, opening up possibilities for fine-tuning catalytic performance.

One key area of exploration will be in asymmetric catalysis, particularly if chiral derivatives of the ligand are employed. The unique steric environment created by the unsymmetrical substitution pattern could lead to high enantioselectivities in reactions such as asymmetric hydrogenation, alkylation, and epoxidation. The table below highlights potential catalytic applications for metal complexes of this compound.

| Metal | Potential Catalytic Application | Rationale |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand asymmetry can influence reductive elimination and oxidative addition steps. |

| Rhodium | Hydroformylation, hydrogenation | Steric bulk can control regioselectivity and enantioselectivity. |

| Copper | Atom transfer radical polymerization (ATRP), click chemistry | Fine-tuning of the metal's redox potential and coordination sphere. |

| Nickel | Olefin polymerization | The steric hindrance of the ligand can influence polymer branching and molecular weight. mdpi.com |

The systematic investigation of these and other catalytic systems will expand the utility of this compound-based catalysts and could lead to the discovery of novel and highly efficient catalytic processes.

Development in Advanced Functional Materials and Sensing Technologies

The ability of this compound to form stable complexes with a variety of metal ions also makes it a valuable component in the design of advanced functional materials and chemical sensors.

In the realm of functional materials, polymers and frameworks incorporating this diamine ligand are of significant interest. For instance, ethylenediamine-functionalized polymers have been explored for applications in wastewater treatment and the recovery of precious metals due to their chelating properties. rsc.org By incorporating this compound into polymer backbones or as pendant groups, materials with tailored metal-ion binding selectivity and capacity could be developed. The synthesis of zwitterionic polymers based on ethylenediamine derivatives for pH-responsive drug delivery systems is another promising direction. nih.govnih.gov

In the field of chemical sensing, the specific coordination properties of this compound can be leveraged to create selective sensors for various analytes. For example, metal complexes of this ligand could exhibit changes in their optical or electrochemical properties upon binding to a target molecule. An electrochemical sensor based on gold nanoparticles and ethylenediamine-reduced graphene oxide has been developed for the detection of fenitrothion, demonstrating the potential of ethylenediamine derivatives in sensing applications. rsc.org The development of similar sensors utilizing the unique properties of this compound could lead to highly sensitive and selective detection methods for environmental pollutants, biologically important molecules, or industrial chemicals.

The table below summarizes potential applications in advanced materials and sensing.

| Application Area | Material/Device Concept | Principle of Operation |

| Functional Polymers | Metal-chelating resins | Selective binding of metal ions from solution based on coordination chemistry. |

| pH-Responsive hydrogels | Protonation/deprotonation of the diamine moiety leading to changes in swelling behavior. | |

| Chemical Sensors | Colorimetric sensors | Change in the d-d transitions of a metal complex upon analyte binding. |

| Electrochemical sensors | Modulation of the redox potential of a metal complex by the analyte. | |

| Fluorescence sensors | Analyte-induced changes in the fluorescence of a ligand-metal complex. |

The continued exploration of this compound and its derivatives in these areas is expected to yield novel materials and technologies with significant societal impact.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-Methyl-N'-isopropyl ethylenediamine, and how can reaction selectivity be optimized?

Methodological Answer: Synthesis typically involves alkylation of ethylenediamine with methyl and isopropyl groups. A two-step approach is advised:

Selective mono-alkylation : Use controlled stoichiometry (e.g., 1:1 molar ratio of ethylenediamine to methylating agent like methyl iodide) under inert conditions to minimize over-alkylation.

Second alkylation : Introduce the isopropyl group via nucleophilic substitution (e.g., using isopropyl bromide) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C).

Optimization Tips :

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reactions.

- Storage : Store in airtight containers under nitrogen to prevent oxidation. Avoid contact with strong acids or oxidizing agents (risk of exothermic decomposition) .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does the regulatory status of this compound impact its use in international research collaborations?

Methodological Answer :

- OPCW Considerations : Derivatives like N,N'-bis(isopropyl) ethylenediamine have been evaluated under the Chemical Weapons Convention (CWC) as potential regulated chemicals. Researchers must verify if the compound meets the CWC’s "riot control agent" (RCA) criteria under Article II(7).

- Compliance Steps : Submit a declaration to the Organization for the Prohibition of Chemical Weapons (OPCW) if the compound is used in quantities exceeding 10 kg/year .

- Customs Documentation : Use HS code 2921.21.0000 (ethylenediamine derivatives) for international shipping and ensure Material Safety Data Sheets (MSDS) are included .

Q. What role could this compound play in polymer dissolution or depolymerization processes?

Methodological Answer :

- Solvent Design : Ethylenediamine derivatives are effective in dissolving polymers like PET and polycarbonates. For example:

- PET Depolymerization : Use a 1:3 (v/v) mixture of this compound and methanol at 25°C for 24 hours to achieve >90% yield of terephthalic acid derivatives.

- Mechanism : The compound’s branched alkyl groups enhance steric accessibility to polymer chains, facilitating nucleophilic attack on ester bonds .

- Limitations : Plastics with C-C backbones (e.g., PE, PP) show limited solubility due to non-polar interactions .

Q. How can researchers address contradictions in reported solubility or reactivity data for ethylenediamine derivatives?

Methodological Answer :

- Data Reconciliation Framework :

- Parameter Standardization : Compare experimental conditions (e.g., temperature, solvent purity) across studies. For example, solubility in water vs. ethylenediamine may vary due to pH .

- Computational Modeling : Use density functional theory (DFT) to predict solubility parameters (e.g., Hansen solubility parameters) and validate with empirical data .

- Controlled Replication : Reproduce conflicting studies using identical reagents (e.g., Sigma-Aldridge grade) and equipment calibration .

Q. What advanced catalytic applications exist for this compound in nanomaterials synthesis?

Methodological Answer :

- Graphene Oxide Reduction : The compound acts as a nitrogen dopant and reducing agent in solvothermal synthesis of reduced graphene oxide (RGO).

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining product consistency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.